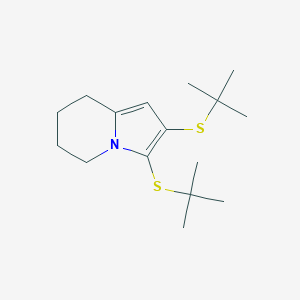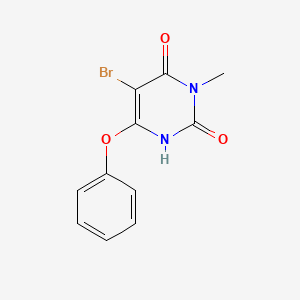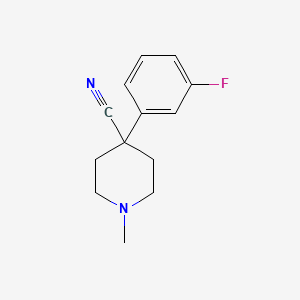![molecular formula C10H16N4O4 B12908931 ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate CAS No. 68341-77-5](/img/structure/B12908931.png)
ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazine ring and the hydroxyethylamino group in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Hydroxyethylamino Group: The hydroxyethylamino group can be introduced through nucleophilic substitution reactions using reagents like 2-chloroethanol and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethylamino group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its herbicidal and pesticidal properties.
Materials Science: It is used in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways: It can affect cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate can be compared with other triazine derivatives:
Similar Compounds: Compounds such as 2,4,6-triamino-1,3,5-triazine (melamine) and 2,4-diamino-6-chloro-1,3,5-triazine (atrazine) share the triazine core structure.
Uniqueness: The presence of the hydroxyethylamino group and the ethyl ester moiety in Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate imparts unique chemical and biological properties, making it distinct from other triazine derivatives.
Propiedades
Número CAS |
68341-77-5 |
|---|---|
Fórmula molecular |
C10H16N4O4 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate |
InChI |
InChI=1S/C10H16N4O4/c1-3-18-9(17)6(2)7-8(16)12-10(14-13-7)11-4-5-15/h6,15H,3-5H2,1-2H3,(H2,11,12,14,16) |
Clave InChI |
DIGMZSGNPBQRHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)C1=NN=C(NC1=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
